molecular formula C7H15NO2S B13172167 4-Methylcyclohexane-1-sulfonamide CAS No. 1249699-11-3

4-Methylcyclohexane-1-sulfonamide

Cat. No.: B13172167
CAS No.: 1249699-11-3
M. Wt: 177.27 g/mol
InChI Key: GWRYNBJTZAHSDO-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a cyclohexane ring substituted with a methyl group and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of sodium sulfinates and amines. This method is efficient and provides high yields of the desired sulfonamide product . The reaction is mediated by ammonium iodide (NH4I), which facilitates the coupling of the sulfinates and amines under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used to substitute the sulfonamide group, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides with different functional groups.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism makes sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohexane-1-sulfonamide is unique due to its specific structural features, including the cyclohexane ring and the methyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to other sulfonamides, it may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

1249699-11-3

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

4-methylcyclohexane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

GWRYNBJTZAHSDO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

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